molecular formula C9H6F6O B1362550 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol CAS No. 718-64-9

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

Cat. No. B1362550
Key on ui cas rn: 718-64-9
M. Wt: 244.13 g/mol
InChI Key: IZPIZCAYJQCTNG-UHFFFAOYSA-N
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Patent
US07659268B2

Procedure details

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol (6.1 g, 25 mmol) was dissolved in concentrated H2SO4 (15 mL) and cooled to −10° C. HNO3 (90%, 5 mL, 100 mmol) was added dropwise and the temperature was maintained below −5° C. The mixture was stirred at −5° C. for 10 min and was poured into ice. The precipitate was collected via filtration, washed with ice water until pH˜6, and was dried to yield 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol (6.3 g) that was used in next step without further purification.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([OH:8])[C:4]([F:7])([F:6])[F:5].[N+:17]([O-])([OH:19])=[O:18]>OS(O)(=O)=O>[F:1][C:2]([F:15])([F:16])[C:3]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]([N+:17]([O-:19])=[O:18])[CH:14]=1)([OH:8])[C:4]([F:6])([F:5])[F:7]

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
FC(C(C(F)(F)F)(O)C1=CC=CC=C1)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −5° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was maintained below −5° C
ADDITION
Type
ADDITION
Details
was poured into ice
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration
WASH
Type
WASH
Details
washed with ice water until pH˜6
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C(C(F)(F)F)(O)C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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